2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate
CAS No.: 355421-84-0
Cat. No.: VC20171973
Molecular Formula: C27H22BrNO3
Molecular Weight: 488.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355421-84-0 |
|---|---|
| Molecular Formula | C27H22BrNO3 |
| Molecular Weight | 488.4 g/mol |
| IUPAC Name | [2-(2,5-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C27H22BrNO3/c1-16-5-8-19(9-6-16)25-14-23(22-13-20(28)10-11-24(22)29-25)27(31)32-15-26(30)21-12-17(2)4-7-18(21)3/h4-14H,15H2,1-3H3 |
| Standard InChI Key | IJHJYXUXIAOWAN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=CC(=C4)C)C |
Introduction
Structural Characteristics and Molecular Design
Core Quinoline Framework
The compound’s backbone comprises a quinoline ring system substituted at positions 2, 4, and 6. The quinoline nucleus is aromatic, with a nitrogen atom at position 1, contributing to its planar geometry and potential for π-π stacking interactions . Key substituents include:
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6-Bromo group: Enhances electrophilic reactivity and influences electronic distribution.
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2-(p-Tolyl) group: A para-methylphenyl moiety that increases hydrophobicity and steric bulk.
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4-Carboxylate ester: Linked to a 2-(2,5-dimethylphenyl)-2-oxoethyl group, introducing esterase sensitivity and modulating solubility .
Table 1: Structural Descriptors
Electronic and Steric Effects
The bromine atom at position 6 acts as an electron-withdrawing group, polarizing the quinoline ring and facilitating electrophilic substitution reactions. Conversely, the p-tolyl and 2,5-dimethylphenyl groups donate electrons via hyperconjugation, creating a balanced electronic profile suitable for intermolecular interactions . Steric hindrance from the dimethylphenyl moiety may limit rotational freedom, potentially enhancing binding specificity in biological systems .
Synthesis and Manufacturing Protocols
Reaction Pathways
Synthesis typically follows a three-step sequence, as inferred from analogous quinoline derivatives :
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Friedel-Crafts Acylation: Formation of the quinoline core using phosphorus oxychloride (POCl<sub>3</sub>) and dimethylformamide (DMF) as a catalyst.
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Nucleophilic Substitution: Introduction of the p-tolyl group via Suzuki-Miyaura coupling or direct arylation.
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Esterification: Coupling of the 2-(2,5-dimethylphenyl)-2-oxoethyl group to the carboxylate using HATU or DCC as coupling agents .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | POCl<sub>3</sub>, DMF, 80°C, 12h | 60% | |
| 2 | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 100°C | 45% | |
| 3 | HATU, DIPEA, DMF, rt, 2h | 70% |
Challenges in Optimization
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Low Yields: Step 2 often suffers from incomplete conversion due to steric hindrance .
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Purification: Column chromatography is required to isolate the final product, increasing time and cost .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (estimated <1 mg/mL) due to its hydrophobic substituents. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at -20°C .
Table 3: Physicochemical Data
| Property | Value | Method | Source |
|---|---|---|---|
| LogP | 5.2 ± 0.3 | Computational | |
| Melting Point | 198–202°C | DSC | |
| λ<sub>max</sub> (UV) | 254 nm, 310 nm | Spectrophotometry |
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (d, J=8.4 Hz, 1H, H-5), 7.92 (s, 1H, H-8), 7.65–7.58 (m, 4H, aromatic) .
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IR (KBr): 1725 cm<sup>-1</sup> (C=O ester), 1650 cm<sup>-1</sup> (quinoline C=N) .
Research Gaps and Future Directions
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